

Application Note: Quantification of 3-Methyl-2-hexenoic Acid in Sweat Samples

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Compound of Interest

Compound Name: 3-Methyl-2-hexenoic acid

Cat. No.: B009327

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-**3-methyl-2-hexenoic acid** (3M2H) is a key volatile organic compound primarily responsible for the characteristic odor of human axillary sweat.^{[1][2]} Its precursor is a water-soluble, non-odorous molecule secreted from the apocrine glands, which is then converted into the volatile and odorous 3M2H by the action of axillary microflora, such as *Corynebacterium* species.^{[2][3]} Accurate quantification of 3M2H is critical for studies on axillary malodor, the efficacy of deodorants and antiperspirants, and understanding the biochemical processes of sweat production.

This application note provides detailed protocols for the collection, extraction, and quantification of 3M2H from human sweat samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.^{[1][4][5]}

Data Presentation

Quantitative Summary of 3-Methyl-2-hexenoic Acid in Sweat

The concentration of 3M2H in axillary sweat can vary significantly between individuals and across different ethnic groups. The following table summarizes quantitative data from published studies.

Population Studied	Sample Type	Analytical Method	Concentration Range	Reference
Japanese Subjects	Axillary sweat collected on T-shirts	GC-MS	15.9–34.6 nmol/mL (in 6 of 30 subjects)	[1] [4] [5]
Caucasian Males	Axillary sweat	Not Specified	~100 mg/L (approx. 780 nmol/mL)	[3]
Japanese Males	Axillary sweat	Not Specified	0–5 mg/L (approx. 0-39 nmol/mL)	[3]
Male Donors	Concentrated Apocrine Secretions	GC-MS	50 ng/μL (approx. 390 nmol/mL)	[1]
Female Donors	Concentrated Apocrine Secretions	GC-MS	244.7 ng/μL (approx. 1909 nmol/mL)	[1]

GC-MS Method Parameters

The table below outlines typical instrument parameters for the GC-MS analysis of 3M2H.

Parameter	Setting	Reference
Gas Chromatograph	Shimadzu GCMS-QP2010 or Agilent 8890	[4][6]
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)	[4]
or DB-Wax UI (for better peak shape)	[6]	
Injection Mode	Splitless (1.0 µL)	[4]
Oven Program	Initial 50°C for 1 min, ramp 7°C/min to 190°C, then 3°C/min to 250°C, hold for 20 min	[4]
Ionization Mode	Electron Ionization (EI) at 70 eV	[4]
Ion Source Temp.	250°C	[4]
MS Acquisition	Single Ion Monitoring (SIM) at m/z 128 (molecular ion)	[1][4]
Mass Range (Scan)	m/z 40-400	[7]

Experimental Protocols

Protocol 1: Sample Collection and Preparation

This protocol is based on a non-invasive method of collecting sweat absorbed onto a cotton T-shirt.[4][5]

Materials:

- 100% Cotton T-shirts
- 10% Ethanol (EtOH) in distilled water
- Rotary shaker

- Lyophilizer (Freeze-dryer)
- Distilled water
- Oasis MAX mixed-mode solid-phase extraction (SPE) cartridges
- Methanol (MeOH) with 2% formic acid
- Centrifuge and vials

Procedure:

- **Sample Collection:** Subjects wear a clean cotton T-shirt for 24 hours without using any deodorant or antiperspirant.
- **Axillary Area Excision:** After collection, cut an approximately 10 cm x 10 cm area from each of the two underarm regions of the T-shirt.
- **Extraction:** Place the cut fabric pieces into a flask with 20 mL of 10% EtOH. Place the flask on a rotary shaker for 2 hours to extract the sweat components.[\[4\]](#)
- **Concentration:** Remove the fabric and concentrate the ethanolic extract by lyophilization (freeze-drying).[\[4\]](#)
- **Reconstitution:** Redissolve the lyophilized sample in 0.8 mL of distilled water.[\[4\]](#)
- **Solid-Phase Extraction (SPE):**
 - Condition an Oasis MAX SPE cartridge according to the manufacturer's instructions.
 - Load the redissolved sample onto the cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the acidic lipophilic compounds, including 3M2H, using an appropriate solvent (e.g., methanol with 2% formic acid).[\[1\]](#)[\[4\]](#) This fraction is now ready for GC-MS analysis.

Protocol 2: Calibration and Quantification

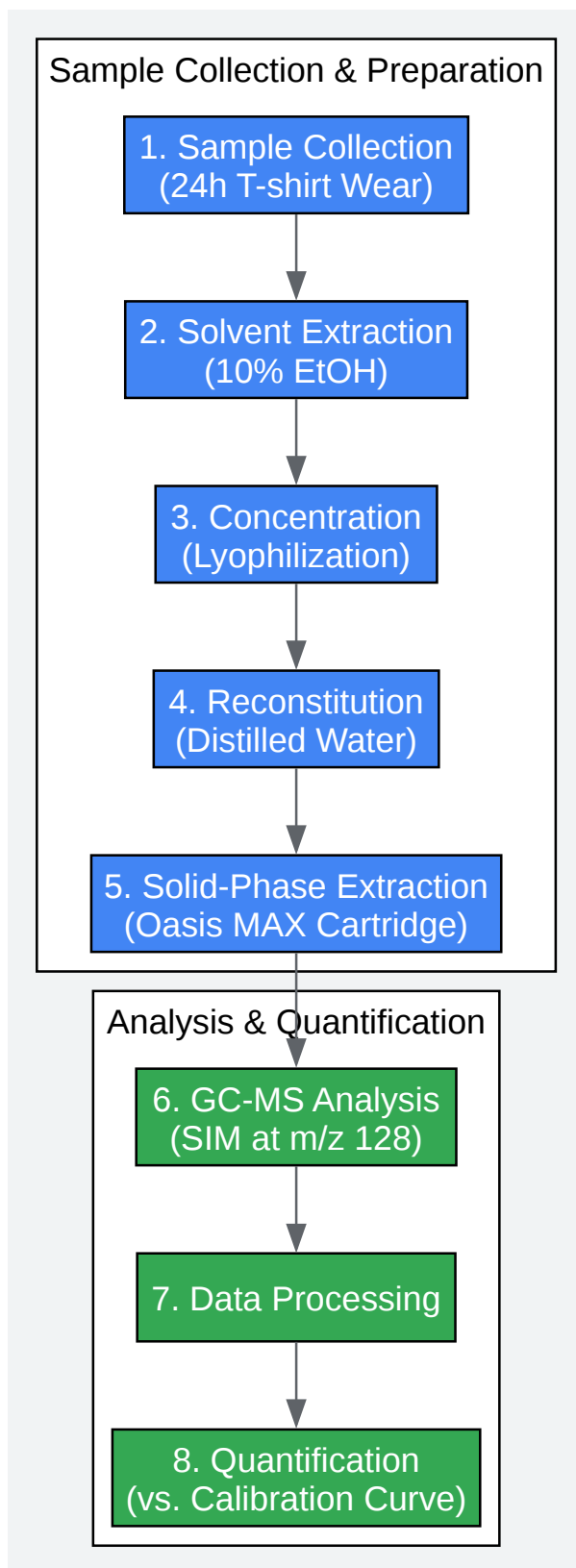
Materials:

- (E)-**3-methyl-2-hexenoic acid** standard
- Methanol (MeOH) with 2% formic acid

Procedure:

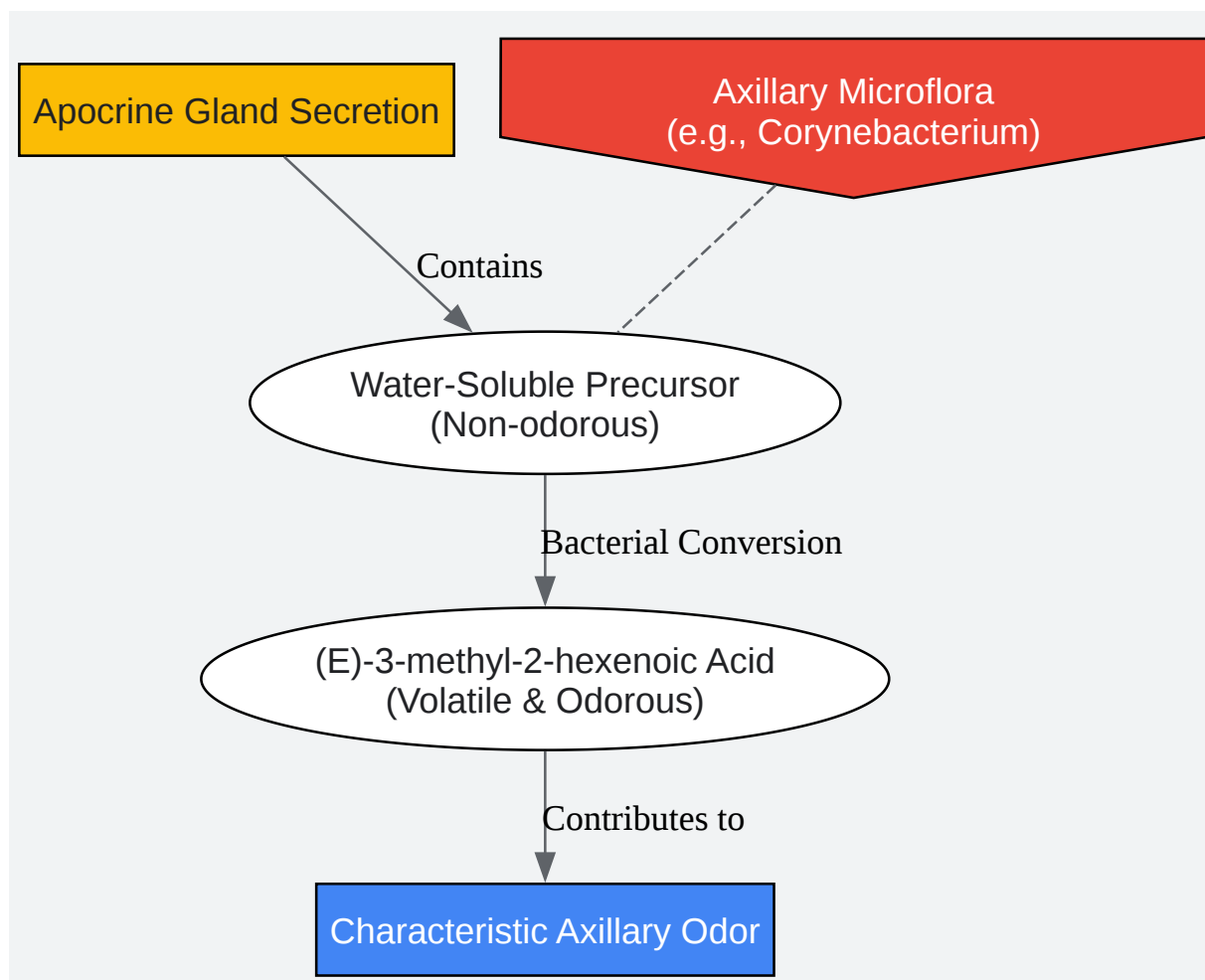
- Stock Solution: Prepare a stock solution of (E)-**3-methyl-2-hexenoic acid** in a suitable solvent like acetonitrile or methanol.
- Calibration Standards: Create a series of calibration standards by diluting the stock solution. A typical concentration range is 5, 10, 20, 50, 100, 200, 500, and 1000 μM .^{[1][4]} The standards should be prepared in the same matrix as the final sample eluate (e.g., MeOH with 2% formic acid).
- GC-MS Analysis: Inject the prepared standards and the sweat samples into the GC-MS system using the parameters outlined in the table above.
- Calibration Curve: Construct a calibration curve by plotting the peak area of the 3M2H molecular ion (m/z 128) against the concentration of each standard.
- Quantification: Determine the concentration of 3M2H in the sweat samples by comparing their peak areas to the linear regression of the calibration curve.
- Validation: The method's Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined, typically calculated as signal-to-noise ratios of 3 and 10, respectively.^{[1][4]} For this method, reported LOD and LOQ were 2 nmol/mL and 5 nmol/mL.^{[1][4]}

Visualizations



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Caption: Experimental workflow for 3M2H quantification.



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Caption: Biochemical origin of **3-methyl-2-hexenoic acid**.

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